molecular formula C17H21NO4 B5787788 N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No. B5787788
M. Wt: 303.35 g/mol
InChI Key: VRJACYSEDJJQFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” often involves multi-step organic reactions, starting from coumarin derivatives or their analogs. For instance, the synthesis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, a structurally similar compound, has been characterized by NMR, IR, and mass spectral studies, followed by confirmation through single crystal X-ray diffraction studies (Jyothi et al., 2017).

Molecular Structure Analysis

The crystal and molecular structure of such compounds reveals detailed information about their geometry, bonding, and interactions within the crystal lattice. For example, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate exhibits several C–H•••O intermolecular interactions resulting in a three-dimensional architecture, as detailed by single-crystal X-ray diffraction (Jyothi et al., 2017).

Future Directions

The future directions in the research of coumarins include the development of new synthesis methods, investigation of their biological properties, and their applications in various fields . The photochemistry observed in some coumarin derivatives may be used to control the properties of new polysaccharide derivatives and are thus of interest in the design of smart materials .

properties

IUPAC Name

N,N-diethyl-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-4-12-9-17(20)22-15-10-13(7-8-14(12)15)21-11-16(19)18(5-2)6-3/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJACYSEDJJQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

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